

# Application Notes and Protocols for Immunohistochemical Detection of Claudin 18.2

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Introduction: Claudin 18.2 (CLDN18.2) is a tight junction protein with highly specific expression in normal gastric mucosa.[1] Its expression is often maintained in gastric cancers and can also be aberrantly expressed in other malignancies such as pancreatic, esophageal, ovarian, and lung cancers.[2][3] This restricted expression profile in normal tissues and upregulation in various tumors make CLDN18.2 an attractive therapeutic target and a valuable biomarker for patient stratification in clinical trials.[4][5] Immunohistochemistry (IHC) is a crucial method for detecting CLDN18.2 expression in tumor tissues, guiding therapeutic decisions. This document provides a detailed protocol for CLDN18.2 IHC staining and summarizes key data on its expression.

## Quantitative Data Summary

The expression of Claudin 18.2 varies across different cancer types. The following table summarizes the reported prevalence of CLDN18.2 positivity in several malignancies.

Cancer Type	Number of Patients/Cases	Percentage of CLDN18.2 Positivity	Reference
Gastric Cancer	85	14.1%	[3]
Pancreatic Cancer	6	16.7%	[3]
Pancreatic Ductal Adenocarcinoma	174	59.2%	[6]
Biliary Tract Cancer	16	6.3%	[3]
Colorectal Cancer	203	0.9%	[3]
Gastric Cancer (Systematic Review)	Multiple Studies	24% - 83% (depending on scoring criteria)	[7]

Note: The definition of CLDN18.2 positivity can vary between studies, often defined by the percentage of tumor cells stained and the intensity of staining (e.g.,  $\geq 75\%$  of tumor cells with moderate-to-strong membranous staining).[8][9]

## Experimental Protocols

This section outlines a detailed protocol for the immunohistochemical detection of Claudin 18.2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

### 1. Specimen Preparation:

- Use routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissues.[8] Fine-needle aspirates, cytology specimens, and metastatic bone lesions are generally not suitable.[8]
- Ensure a fixative volume to tissue mass ratio of at least 10:1 for optimal fixation.[9]
- Cut tissue sections at a thickness of 3-6  $\mu\text{m}$ . [8]
- Dry the slides completely before staining, either at room temperature or by baking at 60°C for 60 minutes.[8]

## 2. Reagents and Materials:

- Primary Antibody: Anti-Claudin 18.2 antibody. Several clones are available, including:
  - Rabbit Monoclonal [43-14A]
  - Rabbit Monoclonal [EPR19202]
  - Mouse Monoclonal [3B10]
- Antigen Retrieval Solution: Tris/EDTA buffer (pH 9.0).[\[10\]](#)
- Detection System: HRP-conjugated secondary antibody and DAB chromogen.
- Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
- Counterstain: Hematoxylin.[\[10\]](#)
- Mounting Medium.
- Positive Control: Normal human stomach tissue, which shows strong membranous staining in gastric epithelial cells.[\[10\]](#)[\[11\]](#)
- Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody.

## 3. Staining Protocol:

Step	Procedure	Incubation Time	Temperature
Deparaffinization and Rehydration	1. Xylene (3 changes) 2. 100% Ethanol (2 changes) 3. 95% Ethanol 4. 70% Ethanol 5. Distilled Water	5 min each 3 min each 1 min 1 min 1 min	Room Temperature
Antigen Retrieval	Immerse slides in Tris/EDTA buffer (pH 9.0) and heat in a pressure cooker or water bath. <a href="#">[10]</a>	15-20 min	95-100°C
Peroxidase Block	Incubate with 3% Hydrogen Peroxide.	10 min	Room Temperature
Primary Antibody Incubation	Incubate with anti-Claudin 18.2 antibody diluted in antibody diluent. (e.g., clone 43-14A at 1/50 dilution, clone 3B10 at 1/1000 dilution). <a href="#">[10]</a> <a href="#">[12]</a>	60 min	Room Temperature
Secondary Antibody Incubation	Incubate with HRP-conjugated secondary antibody.	30 min	Room Temperature
Chromogen Development	Incubate with DAB solution.	5-10 min	Room Temperature
Counterstaining	Counterstain with Hematoxylin. <a href="#">[10]</a>	1-2 min	Room Temperature
Dehydration and Mounting	1. 70% Ethanol 2. 95% Ethanol 3. 100% Ethanol (2 changes) 4. Xylene (2 changes)	1 min 1 min 1 min each 2 min each -	Room Temperature

5. Mount with  
mounting medium.

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#### 4. Interpretation of Staining:

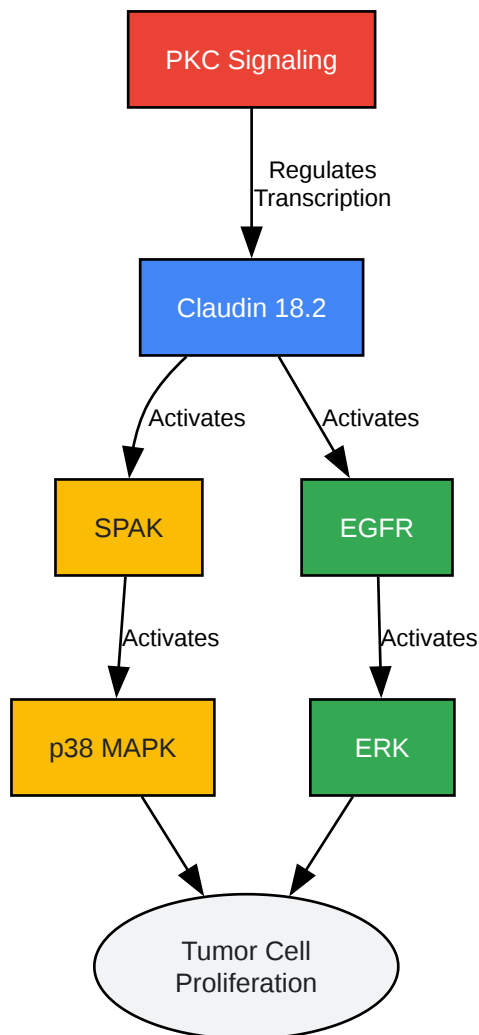
- Positive Staining: A positive result is characterized by membranous staining of tumor cells.  
[\[10\]](#)
- Cellular Localization: Claudin 18.2 is localized to the cell membrane and tight junctions.[\[11\]](#)  
[\[13\]](#)
- Scoring Criteria: A common scoring criterion for positivity in the context of therapeutic eligibility is the presence of moderate-to-strong (2+ or 3+) membranous staining in  $\geq 75\%$  of tumor cells.[\[8\]](#)[\[9\]](#)

## Visualizations

### Claudin 18.2 Signaling Pathway

Claudin 18.2 is a component of tight junctions and is implicated in cell proliferation and differentiation through various signaling pathways.[\[2\]](#)[\[6\]](#) Overexpression in cancer cells can activate pathways like the SPAK-p38 MAPK and EGFR/ERK signaling pathways, leading to tumor cell proliferation.[\[6\]](#)

## Claudin 18.2 Signaling Pathway



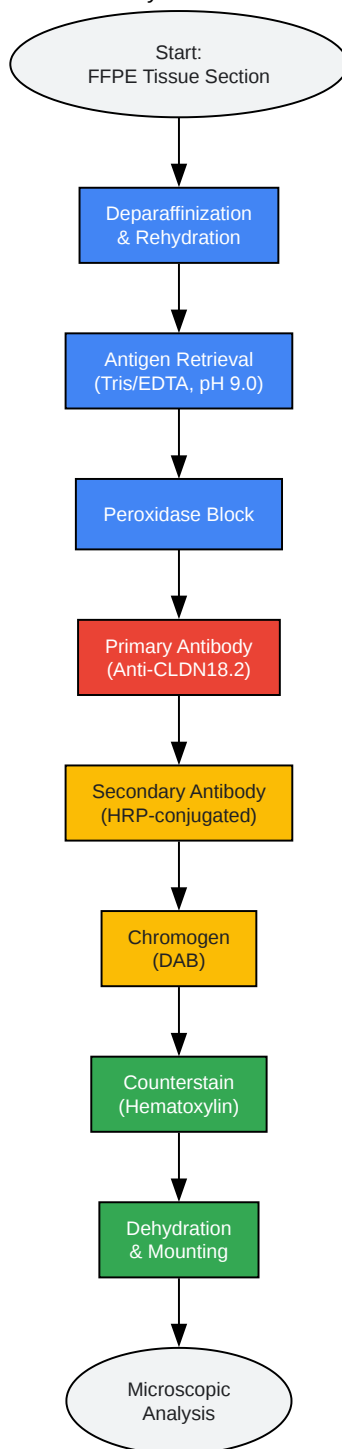
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Caption: Diagram of signaling pathways potentially activated by Claudin 18.2 overexpression in cancer.

## Immunohistochemistry Workflow

The following diagram illustrates the key steps in the immunohistochemistry protocol for Claudin 18.2 detection.

## Immunohistochemistry Workflow for Claudin 18.2

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Caption: Step-by-step workflow for Claudin 18.2 immunohistochemical staining.

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